ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, cyano, phenyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Knoevenagel Condensation: This step involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as piperidine to form ethyl 2-cyano-3-phenylacrylate.
Michael Addition: The product from the Knoevenagel condensation undergoes a Michael addition with 2-thiophenecarboxaldehyde to form an intermediate.
Cyclization: The intermediate then undergoes cyclization in the presence of ammonium acetate to form the pyran ring, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to form various types of interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, with its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-5-cyano-2-phenyl-4H-pyran-3-carboxylate: Lacks the thienyl group, which may affect its reactivity and applications.
Ethyl 6-amino-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate: Contains a methoxy group instead of a thienyl group, potentially altering its electronic properties and reactivity.
Uniqueness
Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate is unique due to the presence of the thienyl group, which can enhance its electronic properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-phenyl-4-thiophen-2-yl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-23-19(22)16-15(14-9-6-10-25-14)13(11-20)18(21)24-17(16)12-7-4-3-5-8-12/h3-10,15H,2,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPNFDAGTJPVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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